molecular formula C11H16Cl2N4 B1403675 N-methyl-1-(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride CAS No. 1426290-88-1

N-methyl-1-(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride

Cat. No.: B1403675
CAS No.: 1426290-88-1
M. Wt: 275.17 g/mol
InChI Key: KAIUROJOKONGHV-UHFFFAOYSA-N
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Description

N-methyl-1-(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride is an organic compound belonging to the class of phenyl-1,2,4-triazoles These compounds are characterized by a 1,2,4-triazole ring substituted with a phenyl group

Preparation Methods

The synthesis of N-methyl-1-(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride typically involves the reaction of 5-methyl-4-phenyl-1,2,4-triazole with N-methylmethanamine in the presence of hydrochloric acid. The reaction conditions often include refluxing the reactants in a suitable solvent such as methanol or ethanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring can be substituted with different functional groups. Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-methyl-1-(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-methyl-1-(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar compounds to N-methyl-1-(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride include other phenyl-1,2,4-triazoles such as:

Properties

IUPAC Name

N-methyl-1-(5-methyl-4-phenyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4.2ClH/c1-9-13-14-11(8-12-2)15(9)10-6-4-3-5-7-10;;/h3-7,12H,8H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIUROJOKONGHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C2=CC=CC=C2)CNC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-methyl-1-(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride
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N-methyl-1-(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride
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N-methyl-1-(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride
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N-methyl-1-(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride
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N-methyl-1-(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride
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N-methyl-1-(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride

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